Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate
Description
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate (CAS: 1423702-41-3) is an organic ester with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.3 g/mol. Structurally, it features a 9,10-dihydrophenanthrene core substituted with an ethyl acetate group at the 2-position (Figure 1).
Commercial suppliers such as CymitQuimica and Crysdot LLC offer this compound with a purity of ≥95–97%, though detailed physicochemical data (e.g., melting point, boiling point) remain unreported in available literature.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-13-7-10-17-15(11-13)9-8-14-5-3-4-6-16(14)17/h3-7,10-11H,2,8-9,12H2,1H3 |
InChI Key |
INIVUKHJTWOGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate typically involves the esterification of 2-(9,10-dihydrophenanthren-2-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(9,10-dihydrophenanthren-2-yl)acetic acid+ethanolsulfuric acidethyl 2-(9,10-dihydrophenanthren-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(9,10-dihydrophenanthren-2-yl)acetic acid or 2-(9,10-dihydrophenanthren-2-yl)acetone.
Reduction: Formation of 2-(9,10-dihydrophenanthren-2-yl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenanthrene core.
Scientific Research Applications
Liver Injury Treatment
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene compounds, including derivatives like ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate, in the treatment of liver injuries. These compounds exhibit significant anti-inflammatory and antioxidant properties, making them suitable candidates for protecting against liver damage caused by toxins and metabolic disorders. Research indicates their effectiveness in reducing serum inflammatory markers and lipid peroxidation levels in liver tissues .
Table 1: Biological Activity of this compound in Liver Protection
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Compounds within the 9,10-dihydrophenanthrene class have demonstrated efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The structure-activity relationship studies suggest that modifications to the compound can enhance its antimicrobial potency .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 256 µg/mL |
| Escherichia coli | 256 µg/mL |
SARS-CoV-2 Inhibition
Recent investigations have identified derivatives of 9,10-dihydrophenanthrene as potential inhibitors of SARS-CoV-2's main protease (3CL pro), a crucial enzyme for viral replication. This compound was found to inhibit this protease with IC50 values indicating effective antiviral activity .
Table 3: Inhibition of SARS-CoV-2 Main Protease by Dihydrophenanthrene Derivatives
| Compound | IC50 Value (µM) | Inhibition Type |
|---|---|---|
| C1 | 1.55 ± 0.21 | Mixed inhibition |
| C2 | 1.81 ± 0.17 | Mixed inhibition |
Neuroprotective Effects
Compounds similar to this compound have been explored for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit dual-target inhibition on cholinesterases and monoamine oxidases, potentially providing therapeutic benefits .
Case Study: Liver Injury Protection
In a study assessing the protective effects of this compound against liver injury induced by carbon tetrachloride (CCl4), significant reductions in serum ALT and AST levels were observed alongside histopathological improvements in liver tissues .
Case Study: Antiviral Activity
A study focused on the antiviral potential of various dihydrophenanthrene derivatives revealed that structural modifications could enhance their inhibitory effects on SARS-CoV-2's main protease, suggesting a pathway for developing effective antiviral agents .
Mechanism of Action
The mechanism of action of ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Aromatic Core Variations
- 9,10-Dihydrophenanthrene vs. Anthracene : The 9,10-dihydrophenanthrene core in the target compound reduces full aromatic conjugation compared to anthracene in Ethyl 2-(9-anthryl)-2-oxoacetate. This partial saturation may influence electronic properties and binding interactions in biological systems .
- Phenyl vs. Purine : Ethyl 2-phenylacetoacetate and Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate highlight the impact of aromatic vs. heteroaromatic cores. Purine derivatives (e.g., the latter) are often explored for nucleotide analog synthesis .
Functional Group Modifications
- Ester vs. Ketone: Ethyl 2-phenylacetoacetate contains a ketone group adjacent to the ester, enabling keto-enol tautomerism and reactivity in condensation reactions.
- Electron-Withdrawing Groups : The nitro and difluoro substituents in Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate and Ethyl difluoro(phenyl)acetate enhance electrophilicity and metabolic stability, respectively, compared to the unsubstituted dihydrophenanthrene derivative .
Biological Activity
Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate is a compound belonging to the class of 9,10-dihydrophenanthrenes, which have been investigated for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its potential applications in antiviral and anticancer therapies.
Overview of 9,10-Dihydrophenanthrenes
9,10-Dihydrophenanthrenes are polycyclic aromatic hydrocarbons characterized by two fused benzene rings. These compounds have garnered attention due to their potential therapeutic benefits, including anticancer, antiviral, and anti-inflammatory properties. The biological activities of these compounds are often attributed to their structural features, which allow for interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. This compound has shown promising inhibitory effects against this target.
Structure-Activity Relationship (SAR)
A study demonstrated that certain derivatives of 9,10-dihydrophenanthrene exhibited significant inhibitory activity against SARS-CoV-2 3CLpro with IC50 values ranging from 1.55 to 6.44 μM. The incorporation of bulkier groups at specific positions on the phenanthrene scaffold enhanced the inhibitory potency .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| C1 | 1.55 ± 0.21 | Potent inhibitor |
| C2 | 1.81 ± 0.17 | Potent inhibitor |
| A5 | 6.44 | Better activity with bromine substitution |
These findings suggest that ethyl substitutions and the overall molecular structure significantly influence antiviral efficacy.
Anticancer Activity
In addition to antiviral properties, this compound has been evaluated for its anticancer potential. Research indicates that phenanthrene derivatives can induce apoptosis in various cancer cell lines.
Case Studies and Experimental Findings
- Antiproliferative Effects : Compounds derived from Juncus species containing phenanthrene structures were tested against several cancer cell lines (HeLa, COLO 205). The most active compounds showed IC50 values ranging from 3.9 to 12.7 μM with significant selectivity indices .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in the G0–G1 phase. For instance, extracts from halophyte plants containing phenolic compounds demonstrated cytotoxicity against breast cancer cells (IC50 < 20 μg/mL) and were shown to induce apoptosis through mitochondrial pathways .
Additional Biological Activities
Beyond antiviral and anticancer effects, studies have reported other biological activities associated with phenanthrene derivatives:
- Antimicrobial Properties : Some derivatives exhibit antimicrobial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : Certain compounds have demonstrated anti-inflammatory properties suitable for treating liver injuries induced by various factors .
Q & A
Q. What synthetic routes are commonly employed for Ethyl 2-(9,10-dihydrophenanthren-2-yl)acetate, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or esterification of dihydrophenanthrene derivatives. For example, trifluoromethanesulfonate intermediates (e.g., 9-hydroxy-10-(prop-1-en-2-yl)-9,10-dihydrophenanthren-2-yl trifluoromethanesulfonate) can undergo nucleophilic substitution with ethyl acetate derivatives . Optimization involves controlling reaction temperature (20–60°C), using catalysts like Lewis acids (AlCl₃), and monitoring via TLC or HPLC. Evidence from similar esters (e.g., Ethyl 2-phenylacetoacetate) suggests that anhydrous conditions and stoichiometric excess of acylating agents improve yields (≥94%) .
Q. Which spectroscopic techniques are most effective for characterizing the ester functional group in this compound?
Methodological Answer:
- IR Spectroscopy : The carbonyl stretch (C=O) of the ester appears at ~1740–1720 cm⁻¹.
- ¹H NMR : The ethyl ester group shows a triplet for the methyl group (~1.2–1.4 ppm) and a quartet for the CH₂ (~4.0–4.3 ppm).
- ¹³C NMR : The ester carbonyl resonates at ~170–175 ppm. Comparisons with structurally related esters (e.g., Ethyl 2-phenylacetoacetate) confirm these assignments . For dihydrophenanthrene protons, aromatic signals in the 6.5–8.5 ppm range are typical .
Q. How is solubility determined for this compound in organic solvents?
Methodological Answer: Solubility is assessed via saturation experiments. The compound is dissolved incrementally in solvents (e.g., ethyl acetate, DMSO, hexane) under agitation at 25°C, followed by filtration and gravimetric analysis. Data from similar polyaromatic esters indicate high solubility in ethyl acetate (>50 mg/mL) and DMSO, but low solubility in hexane (<1 mg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
Methodological Answer: Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or impurities. Strategies include:
Q. What computational methods are recommended for studying substituent effects on the dihydrophenanthrene ring?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model electronic effects (e.g., HOMO-LUMO gaps) of substituents.
- Molecular Dynamics (MD) : Simulate solvation effects and steric interactions in reaction environments. Thermodynamic data for analogous esters (e.g., proton affinity, gas-phase basicity) from NIST databases provide benchmarks for validation .
Q. How can byproduct formation during synthesis be minimized or analyzed?
Methodological Answer:
- LC-MS Monitoring : Detect intermediates/byproducts in real-time. For example, triflate leaving groups may generate sulfonic acid byproducts .
- Column Chromatography : Use gradient elution (5–10% EtOAc/hexane) to separate isomers or dimerized products.
- Kinetic Studies : Vary reaction time (10–60 min) to identify optimal windows for product isolation .
Data Contradiction Analysis
Q. How should conflicting crystallographic and spectroscopic data be reconciled for this compound?
Methodological Answer: Discrepancies between X-ray structures (e.g., bond lengths) and NMR/IR data may arise from:
- Crystal Packing Effects : Solid-state vs. solution-phase conformations.
- Dynamic Disorder : Use SHELXL’s refinement tools to model alternative positions . Cross-validate with gas-phase computational models (e.g., Gaussian) to isolate electronic vs. steric contributions .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | 94 | AlCl₃, 40°C, 20 min | |
| Esterification | 85 | H₂SO₄, reflux, 12 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
